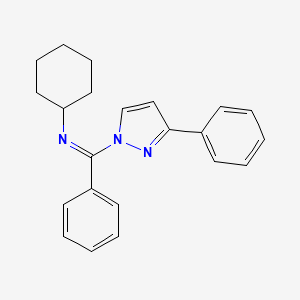![molecular formula C19H22N2O2S B14499236 N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-03-0](/img/structure/B14499236.png)
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes benzamido and sulfanylidene groups, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide typically involves the reaction of benzoyl chloride with pentylamine to form an intermediate, which is then reacted with a sulfur-containing reagent to introduce the sulfanylidene group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The benzamido group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A substituted benzamide with two methyl groups on the nitrogen.
Ethenzamide: An analgesic compound with a similar amide structure.
Uniqueness
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is unique due to its combination of benzamido and sulfanylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63116-03-0 |
|---|---|
Formule moléculaire |
C19H22N2O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
N-(N-benzoyl-S-pentylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C19H22N2O2S/c1-2-3-10-15-24(20-18(22)16-11-6-4-7-12-16)21-19(23)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21,22,23) |
Clé InChI |
WBFZOCWYRNZDIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
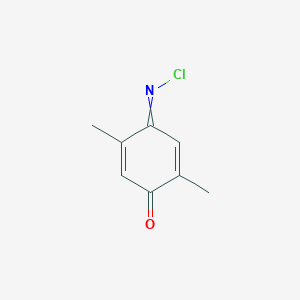

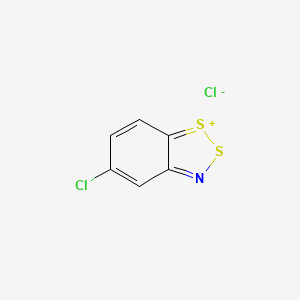
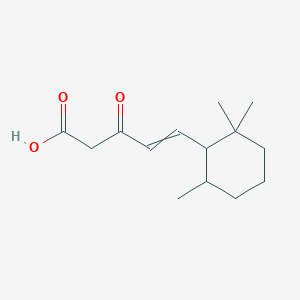

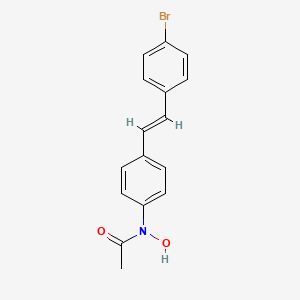


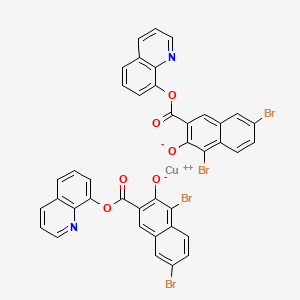

![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
